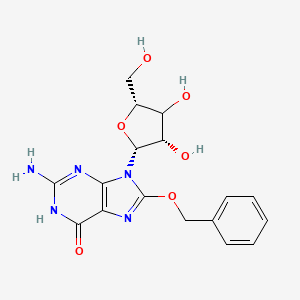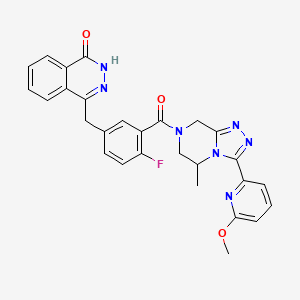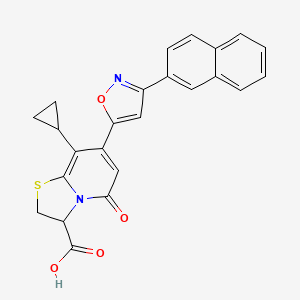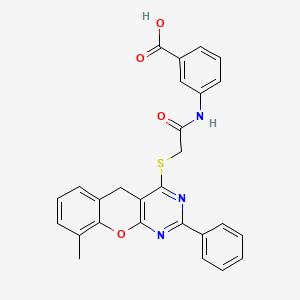
UCK2 Inhibitor-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UCK2 Inhibitor-1 is a compound designed to inhibit the activity of uridine-cytidine kinase 2, an enzyme involved in the pyrimidine salvage pathway. This enzyme is responsible for phosphorylating uridine and cytidine to uridine monophosphate and cytidine monophosphate, respectively. UCK2 is overexpressed in various cancers, making it a target for anti-cancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UCK2 Inhibitor-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common approach is the use of molecular docking studies to identify potential inhibitors, followed by in vitro kinase assays to measure the activity of the synthesized compounds . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of automated synthesis equipment, high-throughput screening methods, and purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
UCK2 Inhibitor-1 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different pharmacological properties .
Scientific Research Applications
UCK2 Inhibitor-1 has several scientific research applications, including:
Cancer Research: It is used to study the role of UCK2 in cancer cell proliferation and to develop targeted therapies for cancers that overexpress UCK2
Drug Development: The compound serves as a lead molecule for developing new drugs that inhibit UCK2 activity, potentially offering new treatments for cancer and other diseases.
Biochemical Studies: Researchers use this compound to investigate the biochemical pathways involving UCK2 and to understand its role in cellular metabolism.
Mechanism of Action
UCK2 Inhibitor-1 exerts its effects by binding to the active site of uridine-cytidine kinase 2, thereby preventing the phosphorylation of uridine and cytidine. This inhibition disrupts the pyrimidine salvage pathway, leading to a decrease in the levels of uridine monophosphate and cytidine monophosphate. The compound also affects oncogenic signaling pathways, such as the EGFR-AKT pathway, by stabilizing the epidermal growth factor receptor and preventing its degradation .
Comparison with Similar Compounds
Similar Compounds
Flavokawain B: A natural compound that inhibits UCK2 activity and induces cell death in cancer cells.
Alpinetin: Another natural inhibitor of UCK2, known for its potential anti-cancer properties.
Compounds 135546812 and 135546817: Identified through high-throughput screening as weak inhibitors of UCK2.
Uniqueness of UCK2 Inhibitor-1
This compound is unique due to its high specificity and potency in inhibiting UCK2. Unlike other inhibitors, it has been shown to effectively suppress nucleoside salvage in cells, both in the presence and absence of dihydroorotate dehydrogenase inhibitors . This makes it a promising candidate for further drug development and therapeutic applications.
Properties
Molecular Formula |
C27H21N3O4S |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
3-[[2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C27H21N3O4S/c1-16-7-5-10-18-14-21-25(34-23(16)18)29-24(17-8-3-2-4-9-17)30-26(21)35-15-22(31)28-20-12-6-11-19(13-20)27(32)33/h2-13H,14-15H2,1H3,(H,28,31)(H,32,33) |
InChI Key |
XFGJSMZOKNVCKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC=CC(=C4)C(=O)O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








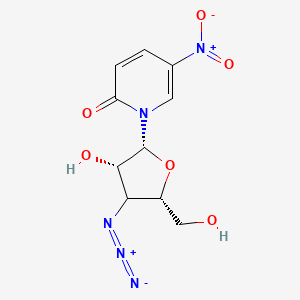

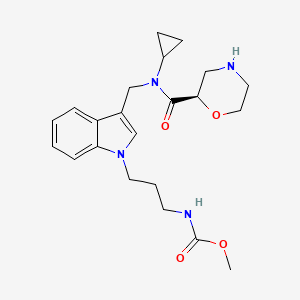
![[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanyl-3,6-dihydropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12394483.png)

